molecular formula C15H10ClNO2 B7774501 7-chloro-2-hydroxy-3-phenyl-1H-quinolin-4-one

7-chloro-2-hydroxy-3-phenyl-1H-quinolin-4-one

Cat. No.: B7774501
M. Wt: 271.70 g/mol
InChI Key: RDXQSWLUXKUQSI-UHFFFAOYSA-N
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Description

The compound with the identifier “7-chloro-2-hydroxy-3-phenyl-1H-quinolin-4-one” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

The synthesis of the compound “7-chloro-2-hydroxy-3-phenyl-1H-quinolin-4-one” involves specific synthetic routes and reaction conditions. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules in body fluids . This technique is essential for ensuring the purity and accuracy of the compound during its preparation. Industrial production methods may involve large-scale synthesis using advanced chemical reactors and purification processes to obtain the compound in high yields and purity.

Chemical Reactions Analysis

The compound “7-chloro-2-hydroxy-3-phenyl-1H-quinolin-4-one” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosgene and imidazole under anhydrous conditions can yield carbonyldiimidazole .

Scientific Research Applications

The compound “7-chloro-2-hydroxy-3-phenyl-1H-quinolin-4-one” has a wide range of scientific research applications It is used in chemistry for the synthesis of peptides and other complex molecules In biology, it is employed in the study of enzyme mechanisms and protein interactionsAdditionally, the compound is used in various industrial processes, including the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of the compound “7-chloro-2-hydroxy-3-phenyl-1H-quinolin-4-one” involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, targeting receptor tyrosine kinases and non-receptor tyrosine kinases. This interaction can modulate various cellular processes, including signal transduction and gene expression .

Comparison with Similar Compounds

The compound “7-chloro-2-hydroxy-3-phenyl-1H-quinolin-4-one” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include cephalosporins, which are a class of β-lactam antibiotics . While cephalosporins are primarily used as antibacterial agents, “this compound” has broader applications in chemistry, biology, and medicine. This versatility makes it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

7-chloro-2-hydroxy-3-phenyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-10-6-7-11-12(8-10)17-15(19)13(14(11)18)9-4-2-1-3-5-9/h1-8H,(H2,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXQSWLUXKUQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C(C2=O)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NC3=C(C2=O)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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